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Compound of Interest

Compound Name: Vinylcyclooctane

Cat. No.: B1216576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for vinylcyclooctane, a valuable building block in organic synthesis. Due to the limited

availability of directly measured public data, this document presents predicted spectroscopic

characteristics based on established principles of nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS). The information herein is intended to serve as a reference

for the identification and characterization of vinylcyclooctane in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for vinylcyclooctane based

on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 5.8 - 5.6 ddd 1H -CH=CH₂

~ 5.0 - 4.9 m 2H -CH=CH₂

~ 2.2 - 2.0 m 1H -CH- (cyclooctyl)

~ 1.8 - 1.4 m 14H -CH₂- (cyclooctyl)
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ddd = doublet of doublets of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 142 -CH=CH₂

~ 114 -CH=CH₂

~ 45 -CH- (cyclooctyl)

~ 32 - 25 -CH₂- (cyclooctyl)

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 Medium =C-H Stretch (vinyl)

2925, 2855 Strong C-H Stretch (alkyl)

~ 1640 Medium C=C Stretch (vinyl)

~ 1465 Medium -CH₂- Bend (scissoring)

~ 990, 910 Strong =C-H Bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Possible Fragment

138 Moderate [M]⁺ (Molecular Ion)

110 Moderate [M - C₂H₄]⁺

96 Strong [M - C₃H₆]⁺

82 Strong [M - C₄H₈]⁺ (Base Peak)

67 Moderate [C₅H₇]⁺

54 Moderate [C₄H₆]⁺

41 Moderate [C₃H₅]⁺
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Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for vinylcyclooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the vinylcyclooctane
molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of vinylcyclooctane in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

III HD 400 MHz or equivalent.[1]

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds,

relaxation delay of 1-2 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Switch the probe to the ¹³C nucleus frequency.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 128-1024 scans.
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Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin,

MestReNova). This includes Fourier transformation, phase correction, baseline correction,

and referencing the chemical shifts to TMS. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in vinylcyclooctane based on their

characteristic vibrational frequencies.

Methodology:

Sample Preparation: As vinylcyclooctane is a liquid, a thin film can be prepared by placing

a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr)

salt plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the clean salt plates to subtract

any atmospheric (CO₂, H₂O) or plate-related absorptions.

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and

acquire the IR spectrum.

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them to known

correlation tables to assign them to specific functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of vinylcyclooctane.

Methodology:

Sample Introduction: Introduce a dilute solution of vinylcyclooctane in a volatile solvent

(e.g., dichloromethane or methanol) into the mass spectrometer. For a volatile compound

like vinylcyclooctane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred
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method. The sample is injected into a GC where it is vaporized and separated on a capillary

column before entering the mass spectrometer.

Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to deduce the structure of the molecule. The fragmentation of

cycloalkanes often involves the loss of small neutral alkene molecules.[2][3]

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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NMR Spectroscopy Experimental Workflow.
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IR Spectroscopy Experimental Workflow.
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GC-MS Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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